
6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile, also known as DHPM, is a heterocyclic compound that has gained popularity in recent years due to its versatile applications in scientific research. DHPM is synthesized using various methods, and its biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives varies depending on the compound's pharmacological activity. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have been shown to inhibit enzymes, modulate ion channels, and interact with receptors. For example, 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have been shown to inhibit dihydrofolate reductase, which is essential for DNA synthesis in cancer cells. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have also been shown to modulate voltage-gated calcium channels, which play a crucial role in neurotransmitter release.
Effets Biochimiques Et Physiologiques
6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have been shown to have diverse biochemical and physiological effects. For example, 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have been shown to induce apoptosis, inhibit cell proliferation, and modulate immune responses. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have also been shown to reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives offer several advantages for lab experiments. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives are easy to synthesize, and their structure can be easily modified to develop novel compounds. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives also offer good solubility in various solvents, which is crucial for drug development. However, 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives also have limitations, including low bioavailability, poor stability, and toxicity concerns.
Orientations Futures
6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives offer vast potential for future research. Future research directions include developing novel 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives with enhanced pharmacological activities, improving the bioavailability and stability of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives, and studying the mechanism of action of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives in more detail. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives also offer potential as imaging agents for various diseases, including cancer and neurodegenerative disorders.
Conclusion
In conclusion, 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is a versatile compound that has gained popularity in recent years due to its diverse applications in scientific research. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives offer potential as anti-cancer, anti-inflammatory, anti-microbial, and anti-viral agents, among others. The synthesis method of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile has been optimized to yield high purity and yield. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have diverse biochemical and physiological effects and offer advantages and limitations for lab experiments. Future research directions include developing novel 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives with enhanced pharmacological activities, improving the bioavailability and stability of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives, and studying the mechanism of action of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives in more detail.
Méthodes De Synthèse
6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile can be synthesized using various methods, including the Biginelli reaction, Hantzsch reaction, and Gewald reaction. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Gewald reaction involves the condensation of a thiocarbonyl compound, an aldehyde, and a cyanoacetate in the presence of a catalyst. These methods have been optimized to yield high purity and yield of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile.
Applications De Recherche Scientifique
6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile has been extensively used in scientific research, particularly in drug discovery and development. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have shown potential as anti-cancer, anti-inflammatory, anti-microbial, and anti-viral agents. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have also been studied for their potential as anti-diabetic, anti-tubercular, and anti-oxidant agents. The unique structure of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile allows for the development of novel compounds with diverse pharmacological activities.
Propriétés
Numéro CAS |
109831-83-6 |
|---|---|
Nom du produit |
6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile |
Formule moléculaire |
C5H4N4O |
Poids moléculaire |
136.11 g/mol |
Nom IUPAC |
4-amino-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5H4N4O/c6-1-3-4(7)8-2-9-5(3)10/h2H,(H3,7,8,9,10) |
Clé InChI |
GKNRELVWAMNDAS-UHFFFAOYSA-N |
SMILES isomérique |
C1=NC(=O)C(=C(N1)N)C#N |
SMILES |
C1=NC(=C(C(=O)N1)C#N)N |
SMILES canonique |
C1=NC(=O)C(=C(N1)N)C#N |
Synonymes |
5-Pyrimidinecarbonitrile, 6-amino-1,4-dihydro-4-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




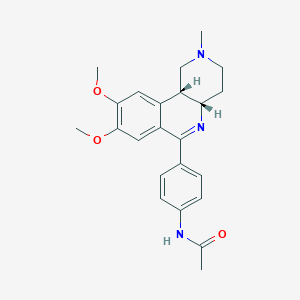
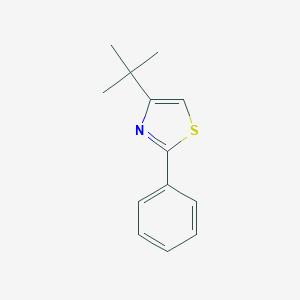
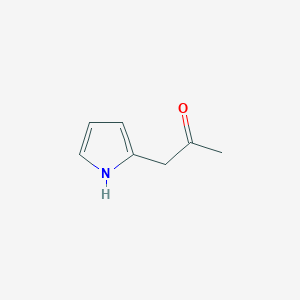
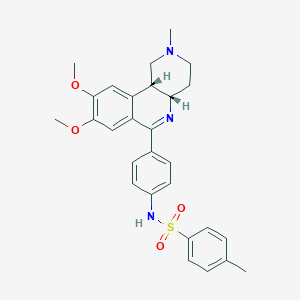
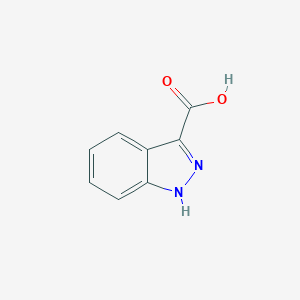
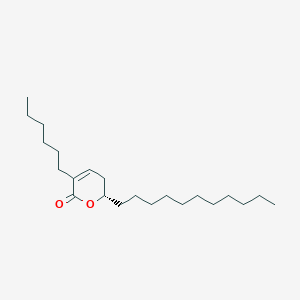
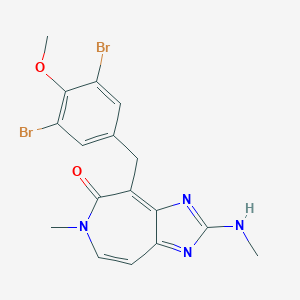
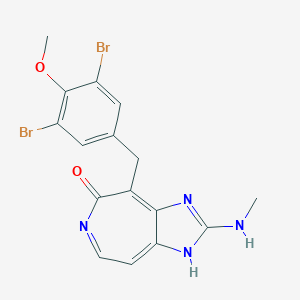
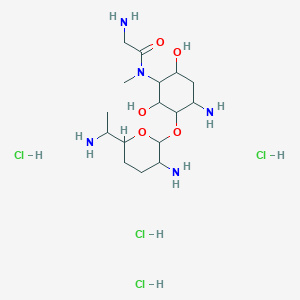

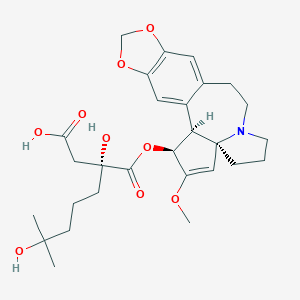
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)